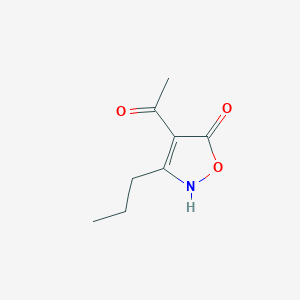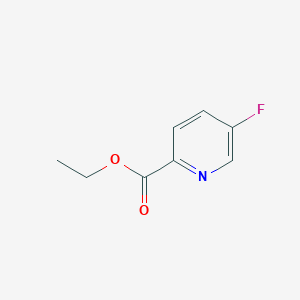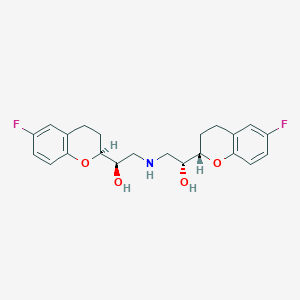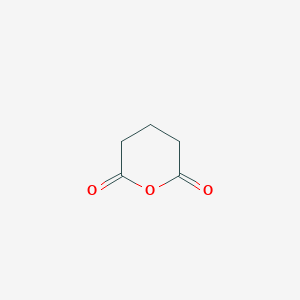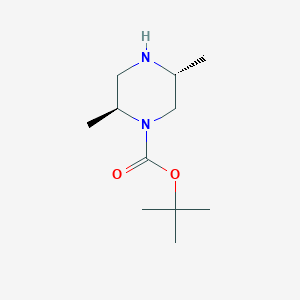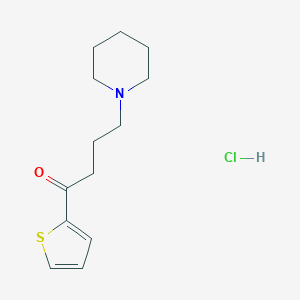
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride, also known as PVT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PVT is a white, crystalline powder that is soluble in water and ethanol.
Mécanisme D'action
The mechanism of action of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride is not fully understood. However, it is believed to interact with dopamine receptors in the brain, particularly the D2 receptor. 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have a high affinity for the D2 receptor, which may explain its potential therapeutic effects in diseases such as Parkinson's and schizophrenia.
Effets Biochimiques Et Physiologiques
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to have various biochemical and physiological effects. In animal studies, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been shown to increase dopamine release in the brain, which may contribute to its potential therapeutic effects. 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has also been shown to have analgesic effects, which may be due to its interaction with opioid receptors. However, more research is needed to fully understand the biochemical and physiological effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride in lab experiments is its high affinity for the D2 receptor, which makes it a useful tool for studying dopamine signaling in the brain. However, one limitation is that 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride is not very soluble in water, which may make it difficult to use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride and its safety profile.
Orientations Futures
There are several future directions for research on 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride. One potential area of study is the development of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride-based drugs for the treatment of Parkinson's and schizophrenia. Another area of study is the use of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride in the fabrication of organic electronic devices, such as solar cells and transistors. Additionally, more research is needed to understand the biochemical and physiological effects of 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride and its potential side effects.
Méthodes De Synthèse
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride can be synthesized by reacting 2-thiophenecarboxaldehyde with piperidine and butanone in the presence of hydrochloric acid. The reaction yields 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride as a hydrochloride salt, which can be further purified by recrystallization.
Applications De Recherche Scientifique
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been studied for its effects on the central nervous system, particularly its interaction with dopamine receptors. In materials science, 1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride has been investigated for its potential applications in the fabrication of organic electronic devices.
Propriétés
Numéro CAS |
143380-85-2 |
|---|---|
Nom du produit |
1-Butanone, 4-(1-piperidinyl)-1-(2-thienyl)-, hydrochloride |
Formule moléculaire |
C13H20ClNOS |
Poids moléculaire |
273.82 g/mol |
Nom IUPAC |
4-piperidin-1-yl-1-thiophen-2-ylbutan-1-one;hydrochloride |
InChI |
InChI=1S/C13H19NOS.ClH/c15-12(13-7-5-11-16-13)6-4-10-14-8-2-1-3-9-14;/h5,7,11H,1-4,6,8-10H2;1H |
Clé InChI |
VVXYFCZJJSJLFQ-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
SMILES canonique |
C1CCN(CC1)CCCC(=O)C2=CC=CS2.Cl |
Autres numéros CAS |
143380-85-2 |
Synonymes |
4-(1-piperidyl)-1-thiophen-2-yl-butan-1-one hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B126302.png)
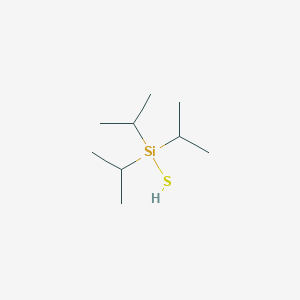
![4-amino-5-chloro-N-[2-(ethylamino)ethyl]-2-methoxybenzamide](/img/structure/B126306.png)
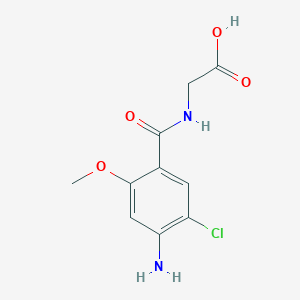
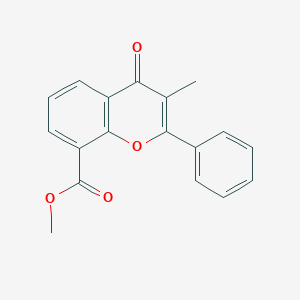
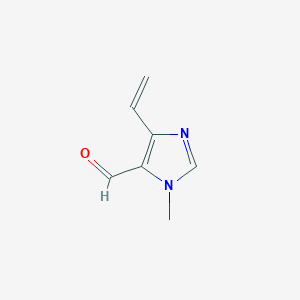
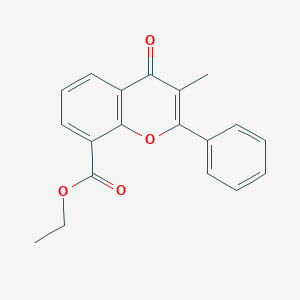
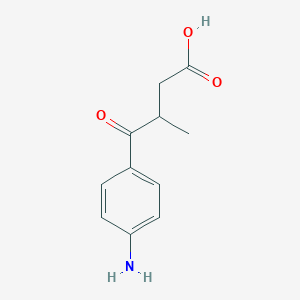
![2-{[4-Methoxy-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B126324.png)
